2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
2-(1H-Indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a structurally complex molecule featuring an indole moiety linked via a ketone bridge to a piperazine ring substituted with a pyridinyl group. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
2-indol-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-23-10-8-16-5-1-2-6-17(16)23)22-13-11-21(12-14-22)18-7-3-4-9-20-18/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYRGZJDGDLDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Formation via Acid Chlorides
A widely employed method involves the reaction of 1H-indole-1-acetyl chloride with 1-(pyridin-2-yl)piperazine in the presence of a base. For instance, a protocol adapted from piperazine-diketone syntheses utilizes ethyl acetate as the solvent and sodium bicarbonate for pH control. The reaction proceeds at 80°C for 56 hours, achieving a moderate yield of 46% after purification by filtration.
Reaction Conditions:
Carbodiimide-Mediated Coupling
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid precursor. This method, derived from peptidomimetic syntheses, minimizes racemization and enhances coupling efficiency. After 18 hours at room temperature, the crude product is isolated via precipitation and crystallized from ethanol, yielding 50–76%.
Nucleophilic Substitution Routes
Alkylation of Piperazine Derivatives
Bromoethanone intermediates serve as electrophilic partners for nucleophilic attack by piperazine and indole groups. A procedure detailed in a patent involves reacting 2-bromo-1-(1H-indol-1-yl)ethanone with 1-(pyridin-2-yl)piperazine in dimethylformamide (DMF) at room temperature. Catalytic potassium iodide accelerates the substitution, yielding 70–85% after silica gel chromatography.
Optimized Parameters:
Reductive Amination
Although less common, reductive amination of 2-(1H-indol-1-yl)ethanone with 1-(pyridin-2-yl)piperazine has been explored using sodium cyanoborohydride in methanol. This method, however, suffers from low yields (≤30%) due to competing imine formation.
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed Coupling
A combinatorial synthesis strategy employs Pd(PPh₃)₄ and AgNO₃ to facilitate the coupling of allene precursors with aryl iodides. For example, a mixture of 1-(1H-indol-1-yl)ethanone, 2-iodopyridine, and benzylamine in acetonitrile under reflux yields the target compound after 16 hours. Flash chromatography purification affords the product in 55% yield.
Catalytic System:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Additive: AgNO₃ (50 mol%)
- Solvent: CH₃CN
- Temperature: Reflux
- Yield: 55%
Analytical Characterization
Successful syntheses are validated using spectroscopic techniques:
- Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 349 [M+H]⁺, consistent with the molecular formula C₂₁H₂₄N₄O.
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) signals at δ 8.03 (d, J = 7.6 Hz, indole-H), 7.89 (d, J = 7.6 Hz, pyridine-H), and 3.51 (t, piperazine-CH₂) confirm the structure.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or piperazine rings.
Reduction: Reduced forms of the carbonyl group or other reducible functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves an acylation reaction between 1-(4-(pyridin-2-yl)piperazin-1-yl)ethanamine and indole-2-carboxylic acid. The resulting structure is confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
The biological activity of 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is notable due to its structural components:
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Indole Moiety : Known for its role in various natural products and pharmaceuticals, it has been associated with multiple pharmacological effects, including:
- Antidepressant properties.
- Anticancer activity.
- Antimicrobial effects.
- Piperazine and Pyridine Components : These groups contribute to the compound's potential therapeutic properties, particularly in modulating neurotransmitter levels through interactions with specific receptors or enzymes.
Table: Similar Compounds and Their Activities
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone | Structure | Antidepressant properties |
| 1-(4-Chloropiperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Structure | Anticancer activity |
| 4-(Pyridin-3-yl)piperazine derivatives | Structure | Antimicrobial effects |
Neurological Disorders
Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase, suggesting potential applications in treating neurological disorders like Alzheimer's disease and other cognitive impairments. The interaction studies reveal that this compound may effectively bind to acetylcholinesterase, impacting neurotransmitter levels and thereby influencing cognitive function.
Cancer Treatment
Due to its structural features, this compound may also have applications in oncology. Indole derivatives are often explored for their anticancer properties. The ability to inhibit specific cancer-related pathways could make this compound a candidate for further research in cancer therapeutics.
Antimicrobial Activity
The presence of the indole moiety in combination with piperazine and pyridine rings suggests that this compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be tested for its ability to combat infections.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl-Substituted Indoles
Compounds such as 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) () introduce a sulfonyl group at the indole’s N1 position. Such derivatives are reported as 5-HT6 receptor antagonists, with binding affinities influenced by the sulfonyl group’s steric and electronic properties .
Halogenated and Alkyl-Substituted Indoles
2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone () features a methyl group at the indole’s 5-position and a bulky benzhydryl group on the piperazine. This substitution increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Variations in Piperazine Substituents
Pyridinyl vs. Aryl Groups
Replacing the pyridinyl group with other aryl substituents alters receptor selectivity. For example:
- MK47 (2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) () substitutes pyridinyl with a trifluoromethylphenyl group, enhancing CYP51 inhibition but reducing 5-HT6 affinity .
Sulfonyl and Tetrazole Modifications
Compounds like 7e (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) () incorporate sulfonyl and tetrazole-thio groups. These moieties enhance hydrogen-bonding capacity and thermal stability (melting points: 131–177°C) but may introduce synthetic complexity .
Functional Group Additions
Thiophene and Pyrimidine Derivatives
MK47 () includes a thiophene ring, which increases π-π stacking interactions compared to indole.
Data Tables
Table 1. Comparative Properties of Selected Compounds
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, often referred to as an indole derivative, is a complex organic molecule that has garnered attention for its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article synthesizes various research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of indole derivatives often involves their interaction with various biological targets. The mechanisms include:
- COX Inhibition : Studies have shown that indole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, a related study indicated that certain synthesized indole derivatives exhibited significant COX-2 inhibitory activity, leading to anti-inflammatory effects in vivo .
- Antioxidant Activity : Indole compounds have been reported to possess antioxidant properties, which can mitigate oxidative stress and reduce cellular damage in various models .
Biological Activity Assays
Research has demonstrated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the pharmacological properties of indole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized several novel indole-based compounds and evaluated their COX inhibitory effects. Among these, certain derivatives showed promising anti-inflammatory and analgesic activities comparable to established NSAIDs like celecoxib .
- In Vivo Studies : In vivo experiments demonstrated that these compounds significantly reduced pain responses in animal models, suggesting their potential as new analgesics .
- Computational Studies : Computational docking studies have provided insights into the binding affinities of these compounds to COX enzymes, supporting their role as selective inhibitors. These studies help elucidate the structure–activity relationships critical for drug design .
Q & A
Q. What are the established synthetic routes for 2-(1H-indol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, and what key reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key conditions include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar intermediates .
- Catalysts : Palladium or copper-based catalysts for cross-coupling steps .
- Temperature control : Reactions often proceed under reflux (e.g., 80–100°C in ethanol) to enhance reaction efficiency .
- Bases : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate intermediates and drive reactions . Yield optimization requires meticulous monitoring via Thin Layer Chromatography (TLC) and iterative adjustment of stoichiometry .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should they be applied?
A combination of ¹H/¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is essential:
- NMR : Assign peaks to confirm indole, pyridine, and piperazine moieties. For example, indole protons appear as singlets near δ 7.5–8.5 ppm, while piperazine signals split into multiplets at δ 2.5–3.5 ppm .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy to confirm the molecular formula .
- Infrared (IR) Spectroscopy : Detect carbonyl stretching vibrations (~1650–1700 cm⁻¹) to validate the ethanone group .
Q. What purification methods are typically employed after synthesizing this compound, and under what conditions?
Purification strategies include:
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .
- HPLC : For high-purity academic samples, reverse-phase HPLC with acetonitrile/water mobile phases resolves closely related impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacological activities of this compound across different studies?
Contradictions often arise from structural analogs or assay variability. Methodological solutions include:
- Structural Reanalysis : Use X-ray crystallography (as in ) to confirm the compound’s conformation and rule out isomerism .
- Assay Standardization : Compare results under identical conditions (e.g., cell lines, receptor density, and ligand concentrations) .
- Functional Group Profiling : Test truncated analogs (e.g., indole-free derivatives) to isolate pharmacophoric contributions .
Q. What strategies are recommended for resolving contradictory data regarding the compound’s receptor binding affinities in SAR studies?
To reconcile conflicting SAR
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to quantify displacement curves under standardized buffer conditions .
- Molecular Docking : Cross-validate experimental IC₅₀ values with computational models (e.g., AutoDock Vina) to identify key binding residues .
- Allosteric Modulation Studies : Investigate non-orthosteric binding sites using mutagenesis or cryo-EM to explain affinity variations .
Q. How can synthesis scalability be optimized in academic settings without compromising purity?
Academic scalability challenges are addressed via:
- Flow Chemistry : Adapt batch reactions to continuous flow systems for improved heat/mass transfer, reducing side products .
- Automated Liquid Handling : Use robotic platforms for precise reagent addition in multi-step syntheses .
- In-line Analytics : Integrate real-time UV/Vis monitoring to detect and rectify deviations during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
